ethyl 4-(2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate
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Overview
Description
ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a unique combination of furan, benzothiazepine, and benzoate moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazepine Core: The benzothiazepine core can be synthesized through a cyclization reaction involving a thioamide and an α,β-unsaturated carbonyl compound under acidic conditions.
Introduction of the Furan Moiety: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Amidation Reaction: The acetyl group is introduced through an amidation reaction between the benzothiazepine derivative and an appropriate acylating agent.
Esterification: The final step involves esterification of the benzoic acid derivative with ethanol in the presence of a strong acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the benzothiazepine moiety can be reduced to form the corresponding alcohol.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the benzothiazepine moiety.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE involves interaction with specific molecular targets, such as enzymes or receptors. The benzothiazepine moiety may inhibit enzyme activity by binding to the active site, while the furan ring can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, including inhibition of cell proliferation, reduction of inflammation, and antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-{[5-(FURAN-2-YL)-1,3,4-OXADIAZOL-2-YL]SULFANYL}ACETATE: Similar in having a furan ring but differs in the presence of an oxadiazole ring instead of a benzothiazepine moiety.
4-METHYL-2-[(3-ARYLSYDNON-4-YL-METHYLENE)HYDRAZONO]-2,3-DIHYDRO-THIAZOLE-5-CARBOXYLIC ACID ETHYL ESTER: Contains a thiazole ring and exhibits different biological activities.
Uniqueness
ETHYL 4-{2-[2-(FURAN-2-YL)-4-OXO-2,3,4,5-TETRAHYDRO-1,5-BENZOTHIAZEPIN-5-YL]ACETAMIDO}BENZOATE is unique due to its combination of furan, benzothiazepine, and benzoate moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H22N2O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
ethyl 4-[[2-[2-(furan-2-yl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C24H22N2O5S/c1-2-30-24(29)16-9-11-17(12-10-16)25-22(27)15-26-18-6-3-4-8-20(18)32-21(14-23(26)28)19-7-5-13-31-19/h3-13,21H,2,14-15H2,1H3,(H,25,27) |
InChI Key |
SQILAGQBTQEXBS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC=CO4 |
Origin of Product |
United States |
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